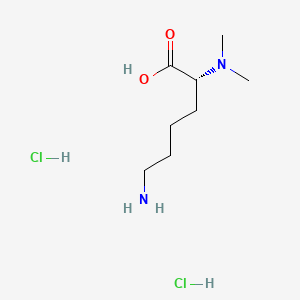
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of hexanoic acid and contains both amino and dimethylamino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride typically involves the reaction of hexanoic acid derivatives with dimethylamine under controlled conditions. The process may include steps such as esterification, amidation, and subsequent purification to obtain the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
化学反应分析
Types of Reactions
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of (2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
相似化合物的比较
Similar Compounds
Hexanoic acid: A structurally related compound with different functional groups.
Azelaic acid: Another similar compound with distinct biological activities.
Uniqueness
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride is unique due to its specific combination of amino and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
生物活性
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride, commonly referred to as N,N-Dimethyl-L-lysine, is a derivative of the essential amino acid lysine. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. Its unique structure, characterized by two methyl groups on the nitrogen atom of the lysine side chain, influences various biological processes.
- Molecular Formula : C8H18N2O2
- Molecular Weight : 174.24 g/mol
- CAS Number : 2259-86-1
N,N-Dimethyl-L-lysine plays a significant role in the post-translational modification of proteins, particularly through histone methylation. The dimethylation of lysine residues on histones can alter chromatin structure and gene expression. This modification can either activate or repress transcription depending on the specific residue being methylated. The compound’s interaction with chromatin-modifying enzymes is crucial for regulating these processes.
1. Protein Interactions
N,N-Dimethyl-L-lysine is utilized in studying protein-protein and protein-DNA interactions. Its role in histone modification is vital for understanding gene regulation mechanisms. Research indicates that this compound can influence the recruitment of chromatin-modifying enzymes, affecting nucleosome stability and transcriptional outcomes.
2. Therapeutic Applications
The compound has been explored for potential therapeutic applications, particularly in cancer research. Its ability to modify histone proteins suggests that it may be involved in pathways related to tumorigenesis and could serve as a target for drug development aimed at epigenetic regulation.
Case Study 1: Histone Modification
A study examined the effects of N,N-Dimethyl-L-lysine on histone acetylation and methylation patterns in cancer cell lines. The results demonstrated that treatment with this compound led to significant changes in gene expression profiles associated with cell proliferation and apoptosis, indicating its potential as an epigenetic modifier in cancer therapy.
Case Study 2: Carnitine Biosynthesis
Research on Neurospora crassa revealed that N,N-Dimethyl-L-lysine acts as a key intermediate in the biosynthesis of carnitine. The enzymatic conversion involves sequential methylation steps where S-adenosyl-L-methionine serves as the methyl donor. This pathway highlights the compound's biological significance beyond mere protein modification.
Comparative Analysis
| Compound | Structure Type | Biological Activity |
|---|---|---|
| N,N-Dimethyl-L-lysine | Dimethylated lysine | Histone modification, gene regulation |
| N-Monomethyl-Lysine | Monomethylated lysine | Different protein interaction profiles |
| N-Trimethyl-Lysine | Trimethylated lysine | Distinct biochemical pathways |
| N-Acetyl-Lysine | Acetylated lysine | Regulatory mechanisms in gene expression |
属性
分子式 |
C8H20Cl2N2O2 |
|---|---|
分子量 |
247.16 g/mol |
IUPAC 名称 |
(2R)-6-amino-2-(dimethylamino)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-10(2)7(8(11)12)5-3-4-6-9;;/h7H,3-6,9H2,1-2H3,(H,11,12);2*1H/t7-;;/m1../s1 |
InChI 键 |
LKHDYIFVCQTTFO-XCUBXKJBSA-N |
手性 SMILES |
CN(C)[C@H](CCCCN)C(=O)O.Cl.Cl |
规范 SMILES |
CN(C)C(CCCCN)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















